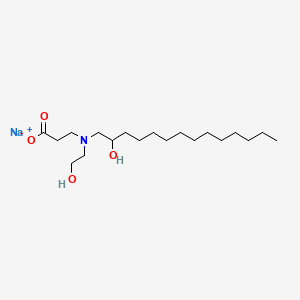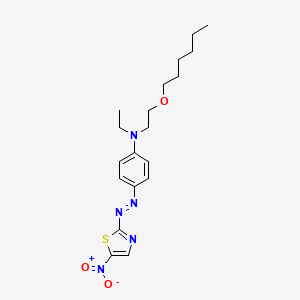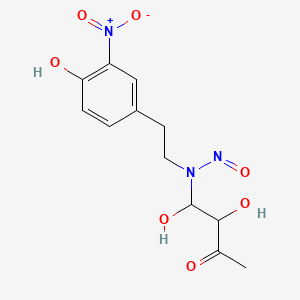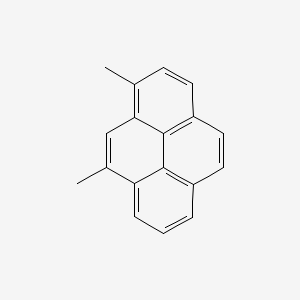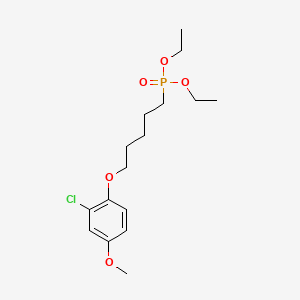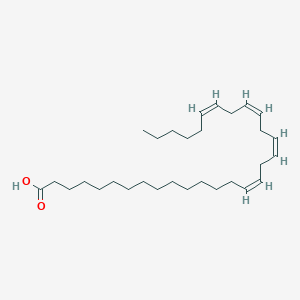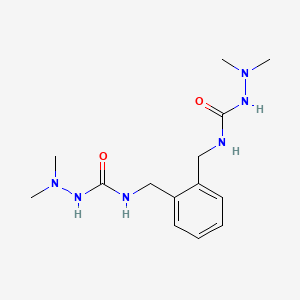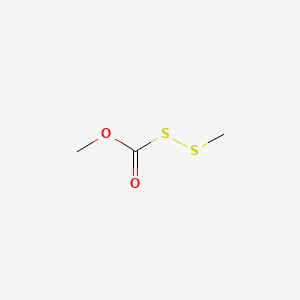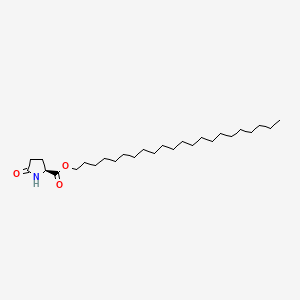
Pyroglutamyl behenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyroglutamyl behenate, also known as docosyl 5-oxo-L-prolinate, is a compound with the molecular formula C27H51NO3. It is an ester formed from the reaction of pyroglutamic acid and behenic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl behenate typically involves the esterification of pyroglutamic acid with behenic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyroglutamyl behenate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyroglutamyl behenate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyroglutamyl behenate involves its interaction with specific molecular targets and pathways. In biological systems, this compound can modify proteins by forming pyroglutamate residues, which can protect proteins from degradation and enhance their stability. This modification can also influence protein-protein interactions and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Pyroglutamic Acid: A precursor to pyroglutamyl behenate, known for its role in protein modification.
Behenic Acid: A long-chain fatty acid used in the synthesis of this compound.
Pyroglutamyl Stearate: Another ester of pyroglutamic acid, similar in structure but with a shorter fatty acid chain.
Uniqueness: this compound is unique due to its long-chain fatty acid component, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced stability and emollient properties .
Eigenschaften
CAS-Nummer |
37673-38-4 |
|---|---|
Molekularformel |
C27H51NO3 |
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
docosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-31-27(30)25-22-23-26(29)28-25/h25H,2-24H2,1H3,(H,28,29)/t25-/m0/s1 |
InChI-Schlüssel |
GKCVFDIGISJVBA-VWLOTQADSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




